molecular formula C17H25NO2 B335505 N-cyclooctyl-4-ethoxybenzamide

N-cyclooctyl-4-ethoxybenzamide

Cat. No.: B335505
M. Wt: 275.4 g/mol
InChI Key: SNBGWBQTELOILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-4-ethoxybenzamide is a benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and a 4-ethoxy substituent on the benzoyl ring. Benzamide analogs are frequently explored for their biological activities, including enzyme inhibition and receptor modulation, due to their ability to participate in hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

N-cyclooctyl-4-ethoxybenzamide

InChI

InChI=1S/C17H25NO2/c1-2-20-16-12-10-14(11-13-16)17(19)18-15-8-6-4-3-5-7-9-15/h10-13,15H,2-9H2,1H3,(H,18,19)

InChI Key

SNBGWBQTELOILB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCCCCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCCCCCC2

solubility

2.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Cycloalkyl Groups :

    • The cyclooctyl group in this compound introduces significant steric bulk compared to the cyclohexyl group in N-cyclohexyl-4-methoxybenzamide . This difference may reduce solubility but enhance binding to hydrophobic targets.
    • The ethyl group in N-ethyl-4-methoxybenzamide minimizes steric effects, favoring rapid metabolic clearance.
  • Alkoxy Substituents :

    • The 4-ethoxy group in the target compound offers moderate electron-donating effects and lipophilicity compared to the 4-methoxy group in N-cyclohexyl-4-methoxybenzamide . Ethoxy’s longer alkyl chain may prolong half-life in biological systems.
  • The benzothiazole ring in compounds like N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide is associated with antimicrobial and anticancer activities in literature, suggesting possible applications for ethoxybenzamide-thiazole hybrids.

Implications of Substituents on Physicochemical Properties

  • Solubility : Sulfonamide-containing analogs exhibit higher aqueous solubility due to polar groups, whereas cyclooctyl derivatives may require formulation aids.
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) can alter aromatic ring electron density, affecting binding to biological targets.

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